molecular formula C9H17NO4 B6257476 (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid CAS No. 221654-74-6

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid

Cat. No.: B6257476
CAS No.: 221654-74-6
M. Wt: 203.2
InChI Key:
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Description

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butanone and propan-2-yl chloroformate.

    Formation of Intermediate: The reaction between 3-methyl-2-butanone and propan-2-yl chloroformate in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Hydrolysis: The final step involves the hydrolysis of the intermediate compound to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-methyl-2-{[(ethoxycarbonyl]amino}butanoic acid
  • (2R)-3-methyl-2-{[(methoxycarbonyl]amino}butanoic acid
  • (2R)-3-methyl-2-{[(butan-2-yloxy)carbonyl]amino}butanoic acid

Uniqueness

(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is unique due to its specific structural configuration and the presence of the propan-2-yloxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

221654-74-6

Molecular Formula

C9H17NO4

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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